CCZ01048

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C71H105N21O16 |

|---|---|

Molekulargewicht |

1508.7 g/mol |

IUPAC-Name |

2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C71H105N21O16/c1-2-3-15-52(81-60(95)40-88-23-19-47(20-24-88)80-59(94)39-89-25-27-90(41-61(96)97)29-31-92(43-63(100)101)32-30-91(28-26-89)42-62(98)99)65(103)87-57-36-58(93)76-21-10-9-17-51(64(72)102)82-68(106)55(34-46-37-78-50-16-8-7-14-49(46)50)85-66(104)53(18-11-22-77-71(73)74)83-67(105)54(33-45-12-5-4-6-13-45)84-69(107)56(86-70(57)108)35-48-38-75-44-79-48/h4-8,12-14,16,37-38,44,47,51-57,78H,2-3,9-11,15,17-36,39-43H2,1H3,(H2,72,102)(H,75,79)(H,76,93)(H,80,94)(H,81,95)(H,82,106)(H,83,105)(H,84,107)(H,85,104)(H,86,108)(H,87,103)(H,96,97)(H,98,99)(H,100,101)(H4,73,74,77)/t51-,52-,53-,54+,55-,56-,57-/m0/s1 |

InChI-Schlüssel |

BLFJDWUAPZJEQO-CUIRDXICSA-N |

Isomerische SMILES |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)CN6CCC(CC6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O |

Kanonische SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)CN6CCC(CC6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Mechanism of Action of CCZ01048: A Technical Guide

Introduction

CCZ01048 is a synthetic analogue of α-melanocyte-stimulating hormone (α-MSH), a naturally occurring peptide hormone.[1][2] It is structurally defined as DOTA-4-amino-(1-carboxymethyl) piperidine (Pip)-Nle-CycMSHhex.[3][4] Developed as a high-affinity ligand, this compound selectively targets the melanocortin 1 receptor (MC1R), which is significantly overexpressed in the vast majority of malignant melanoma cells.[3] This specific targeting capability makes this compound a promising candidate for the molecular imaging and radionuclide therapy of melanoma.[1][3] When chelated with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), it enables highly sensitive visualization of melanoma tumors via Positron Emission Tomography (PET).[3]

Core Mechanism of Action

The primary mechanism of action of this compound is centered on its function as a high-affinity agonist for the melanocortin 1 receptor (MC1R), a G-protein coupled receptor (GPCR) on the surface of melanocytes and melanoma cells.[1][5]

1.1 Receptor Binding and Internalization

The theranostic potential of this compound is initiated by its binding to MC1R on the melanoma cell surface.[1] Following this high-affinity binding, the this compound-MC1R complex is rapidly internalized into the cell.[1][6] This internalization process is crucial for its application in radionuclide therapy, as it traps the conjugated radioisotope inside the tumor cell, thereby maximizing the localized radiation dose delivered to the tumor while minimizing exposure to surrounding healthy tissues. For PET imaging applications, this accumulation within the tumor cells leads to a strong and persistent signal, enabling high-contrast visualization of tumor lesions.[7] A blocking study involving the co-injection of excess non-radioactive Ga-labeled this compound demonstrated a significant decrease in tumor uptake of the radiolabeled compound, confirming that the accumulation is specifically mediated by MC1R.[8]

1.2 Downstream Signaling

As an α-MSH analogue, the binding of this compound to MC1R is expected to activate the canonical Gαs-protein signaling cascade. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][9][10] Elevated cAMP levels subsequently activate Protein Kinase A (PKA) and downstream transcription factors like CREB and MITF.[9][11] This cascade is the primary pathway regulating melanin production and enhancing DNA repair mechanisms in normal melanocytes.[9][11][12] While the primary utility of this compound in oncology is for targeted delivery and imaging, its action as an agonist mimics the natural ligand and initiates this signaling pathway.

Quantitative Pharmacological Data

The efficacy of this compound is supported by extensive in vitro and in vivo quantitative data.

Table 1: In Vitro Receptor Binding Affinity Binding affinity was determined using competitive binding assays against various human melanocortin receptor subtypes.

| Compound | Receptor | Ki (nM) | Source |

| This compound | MC1R (B16F10 cells) | 0.31 | [1][13] |

| natGa-CCZ01048 | hMC1R | 0.69 | [14] |

| natGa-CCZ01048 | hMC3R | 83.9 | [14] |

| natGa-CCZ01048 | hMC4R | 4.71 | [14] |

| natGa-CCZ01048 | hMC5R | 31.7 | [14] |

Table 2: In Vitro and In Vivo Properties Key physicochemical and biological properties of radiolabeled this compound.

| Parameter | Value | Cell/Model | Source |

| Cellular Internalization | ~55% after 120 min | B16-F10 cells | [14] |

| ~62% after 240 min | B16F10 cells | [6] | |

| In Vivo Stability | >93% intact at 15 min p.i. | Mouse Blood Plasma | [3][8] |

| 34.0 ± 10.4% intact at 1 hr p.i. | Mouse Urine | [14] | |

| Partition Coefficient (LogP) | -2.31 ± 0.08 | Octanol/Buffer | [6] |

| Blood Half-life | 4.0 min | B16F10 tumor mice | [3] |

Table 3: Biodistribution of ⁶⁸Ga-CCZ01048 in B16F10 Mouse Melanoma Model Uptake is presented as the percentage of injected dose per gram of tissue (%ID/g) ± SD.

| Organ | 1 hour p.i. | 2 hours p.i. | Source |

| Blood | 0.22 ± 0.04 | 0.23 ± 0.03 | [3][15] |

| Tumor | 12.3 ± 3.3 | 21.9 ± 4.6 | [3][7][15] |

| Kidney | 4.7 ± 0.5 | 5.5 ± 0.4 | [3][7][15] |

| Liver | 0.21 ± 0.03 | 0.17 ± 0.02 | [3][15] |

| Muscle | 0.08 ± 0.02 | 0.10 ± 0.01 | [3][15] |

| Bone | 0.29 ± 0.06 | 0.55 ± 0.08 | [3][15] |

| Thyroid | 2.4 ± 0.6 | 1.8 ± 0.2 | [3][7][15] |

Table 4: Biodistribution of ⁶⁸Ga-CCZ01048 in SK-MEL-1 Human Melanoma Model Uptake is presented as %ID/g ± SD. This model has lower MC1R expression than the B16F10 model.[4]

| Organ | 1 hour p.i. | 2 hours p.i. | Source |

| Tumor | 6.42 ± 0.63 | 6.59 ± 1.31 | [16] |

| Kidney | - | 5.34 ± 1.38 | [16] |

| Thyroid | - | 1.82 ± 0.33 | [16] |

| Intestine | - | 2.29 ± 1.24 | [16] |

Experimental Methodologies

Detailed protocols are crucial for the replication and validation of scientific findings.

3.1 Peptide Synthesis this compound is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[16] The synthesis is typically performed on an automated peptide synthesizer. The process involves the sequential coupling of Fmoc-protected amino acids to a resin.[14] After the peptide chain is assembled, the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator is coupled to the N-terminus.[14] Finally, the peptide is cleaved from the resin and deprotected simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).[14] The crude peptide is then purified to >95% purity using reverse-phase high-performance liquid chromatography (HPLC).[14][16]

3.2 Radiolabeling with Gallium-68 Purified ⁶⁸Ga is obtained from a ⁶⁸Ge/⁶⁸Ga generator.[14] The ⁶⁸Ga solution is mixed with a HEPES buffer to adjust the pH to approximately 5.4. The DOTA-conjugated this compound peptide is then added to this buffered solution.[14] The reaction is heated (e.g., microwave heating for 1 minute or conventional heating at 95°C for 15 minutes) to facilitate the chelation of ⁶⁸Ga by the DOTA moiety.[6][14] The resulting ⁶⁸Ga-CCZ01048 is purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and other impurities.[6] Radiochemical purity is confirmed by radio-HPLC to be >99%.[6]

3.3 In Vitro Competitive Binding Assay Binding affinity (Ki) is determined through competitive displacement assays.[14]

-

Preparation : Human melanocortin receptor membranes (MC1R, MC3R, MC4R, MC5R) are diluted in an assay buffer (e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, 0.2% BSA, and protease inhibitors).

-

Incubation : The membranes are incubated with a known concentration of a radiolabeled competitor ligand (e.g., [¹²⁵I]NDP-αMSH) and varying concentrations of the non-radioactive test compound (natGa-CCZ01048).

-

Separation : The reaction is incubated (e.g., 1 hour at 37°C), after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification : The radioactivity retained on the filters is measured using a gamma counter.

-

Analysis : The data are analyzed using non-linear regression to calculate the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

3.4 Cellular Internalization Assay This assay quantifies the rate at which the radiolabeled peptide enters the target cells.[6][14]

-

Cell Seeding : B16-F10 melanoma cells are seeded in 24-well plates and allowed to adhere overnight.

-

Incubation : A known amount of ⁶⁸Ga-CCZ01048 is added to each well, and the plates are incubated at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).

-

Fraction Collection :

-

Membrane-Bound Fraction : After incubation, the radioactive medium is removed. The cells are washed with cold PBS and then treated with an acid buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.6) on ice to strip the surface-bound radioligand.[14] This solution is collected.

-

Internalized Fraction : The cells are then washed again and lysed (e.g., using trypsin or NaOH) to collect the internalized radioactivity.[14]

-

-

Measurement : The radioactivity in both the membrane-bound and internalized fractions is measured in a gamma counter.

-

Calculation : The percentage of internalization is calculated as (Internalized counts) / (Internalized counts + Membrane-bound counts) × 100%.

Preclinical Evaluation Workflow

The development and validation of this compound as a theranostic agent follows a structured preclinical workflow, progressing from initial design and synthesis to comprehensive in vivo evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]

- 6. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

- 7. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]

- 9. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]

- 12. MC1R signaling. Intracellular partners and pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound|COA [dcchemicals.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

An In-depth Technical Guide on the Binding Affinity of CCZ01048 to the Melanocortin 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of CCZ01048, an α-melanocyte-stimulating hormone (α-MSH) analogue, to its target, the melanocortin 1 receptor (MC1R). This document consolidates quantitative binding data, details the experimental methodologies used for its determination, and illustrates the associated signaling pathways and experimental workflows.

Core Data Presentation: Binding Affinity of this compound and its Analogues

The binding affinity of this compound and its galliated form for melanocortin receptors has been quantified through competitive binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) |

| This compound | MC1R | 0.31[1][2][3][4][5] |

| natGa-CCZ01048 | MC1R | 0.69[6] |

| natGa-CCZ01048 | MC3R | 34.1[6] |

| natGa-CCZ01048 | MC4R | 6.60[6] |

| natGa-CCZ01048 | MC5R | 46.1[6] |

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the binding affinity of this compound for the melanocortin 1 receptor is primarily achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the MC1R.

Materials:

-

Receptor Source: Human MC1R expressed in cell membranes (e.g., from B16F10 melanoma cells, which have high MC1R expression)[1][5][7][8][9].

-

Radioligand: [125I][Nle4, D-Phe7]-αMSH ([125I]NDP-α-MSH), a high-affinity radiolabeled agonist for MC1R[6][8][10].

-

Unlabeled Ligand: this compound at various concentrations.

-

Assay Buffer: 25 mM HEPES (pH 7.0), 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, 0.2% BSA, and protease inhibitors[10].

-

Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C) and a vacuum manifold.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation: Cell membranes expressing MC1R are prepared and diluted in the assay buffer to a predetermined optimal concentration.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand ([125I]NDP-α-MSH), and varying concentrations of the unlabeled competitor, this compound.

-

Incubation: The plates are incubated, usually at 37°C with moderate agitation for 1 hour, to allow the binding reaction to reach equilibrium[10].

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through the glass fiber filter plates using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of MC1R Activation

This compound, as an α-MSH analogue, is expected to activate the canonical Gs-coupled protein signaling pathway upon binding to MC1R. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including the transcription factor CREB, which in turn upregulates the expression of genes involved in melanogenesis, such as MITF.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the logical flow of the competitive radioligand binding assay used to determine the binding affinity of this compound.

References

- 1. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Divergence of cAMP signaling pathways mediating augmented nucleotide excision repair and pigment induction in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. Melanocortin 1 Receptor Regulates Melanoma Cell Migration by Controlling Syndecan-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-Animal PET of Melanocortin 1 Receptor Expression Using a 18F-Labeled α-Melanocyte-Stimulating Hormone Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of a Melanoma-Targeted Fluorescence Imaging Probe by Conjugation of a Melanocortin 1 Receptor (MC1R) Specific Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

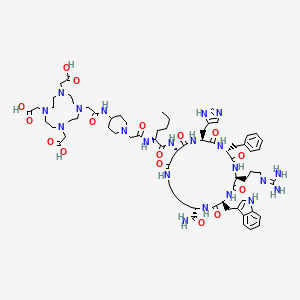

Chemical structure and properties of CCZ01048

An In-depth Analysis of the α-Melanocyte-Stimulating Hormone Analogue for Melanoma Imaging

This technical guide provides a comprehensive overview of CCZ01048, a potent α-melanocyte-stimulating hormone (α-MSH) analogue. Developed for high-affinity targeting of the melanocortin 1 receptor (MC1R), this compound has emerged as a promising candidate for the positron emission tomography (PET) imaging of malignant melanoma. This document details its chemical structure, binding characteristics, and the experimental methodologies used in its preclinical evaluation, offering a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic peptide analogue of α-MSH. Its structure incorporates a DOTA chelator, a cationic piperidine (Pip) linker, and the Nle-CycMSHhex peptide core. The molecular formula of this compound is C71H105N21O16, and it has a molecular weight of 1508.72 g/mol [1]. The key structural feature is the DOTA-4-amino-(1-carboxymethyl) piperidine (Pip)-Nle-CycMSHhex composition[2][3]. The introduction of the cationic Pip linker has been shown to improve tumor uptake and generate high tumor-to-normal tissue contrast in PET imaging[2][3][4][5].

Table 1: Physicochemical and Radiochemical Properties of this compound and its 68Ga-labeled counterpart.

| Property | Value | Reference |

| This compound (unlabeled) | ||

| Molecular Formula | C71H105N21O16 | [1] |

| Molecular Weight | 1508.72 g/mol | [1] |

| 68Ga-CCZ01048 | ||

| Radiochemical Purity | > 99% | [6] |

| Specific Activity | 118.4 TBq/mmol | [6] |

| LogD7.4 | -3.14 to -3.07 | [5] |

| In Vivo Stability (15 min p.i.) | > 93% intact | [2][3] |

Biological Activity and Pharmacokinetics

This compound exhibits high binding affinity for the melanocortin 1 receptor (MC1R), which is overexpressed in the majority of malignant melanomas[2][7][8][9]. This specific binding makes it an excellent candidate for targeted imaging.

In Vitro Binding Affinity

Competitive binding assays have demonstrated that this compound binds to MC1R with a sub-nanomolar inhibition constant (Ki) of 0.31 nM[1][7][8][9]. This high affinity is a critical factor in its efficacy as an imaging agent. Further studies have shown that while the non-N-methylated form, natGa-CCZ01048, binds to MC1R, MC3R, MC4R, and MC5R, a multi-N-methylated analogue (natGa-CCZ01099) shows higher selectivity for MC1R[10].

Table 2: In Vitro Binding Affinity of this compound and Related Compounds.

| Compound | Receptor | Ki (nM) | Reference |

| This compound | MC1R | 0.31 | [1][7][8][9] |

| natGa-CCZ01048 | MC1R | 0.69 | [10] |

| natGa-CCZ01048 | MC3R | 83.9 | [10] |

| natGa-CCZ01048 | MC4R | 83.9 | [10] |

| natGa-CCZ01048 | MC5R | 83.9 | [10] |

Cellular Internalization

This compound demonstrates rapid internalization into B16F10 melanoma cells, which express MC1R[1][7][8][9]. Cellular studies have shown that the internalization of [68Ga]Ga-CCZ01048 into B16F10 cells increases from approximately 31% at 30 minutes to 62% at 240 minutes post-treatment[6].

In Vivo Biodistribution and Tumor Uptake

Preclinical studies in mouse models bearing B16F10 melanoma tumors have shown that [68Ga]Ga-CCZ01048 accumulates to a high degree in tumors with rapid clearance from normal tissues, leading to excellent image contrast[2][3][4]. The major route of excretion is through the kidneys[6]. Blocking studies confirmed that tumor uptake is MC1R-mediated[2][3][4]. In a human melanoma xenograft model (SK-MEL-1), tumor uptake was 6.15 ± 0.22 %ID/g at 1 hour post-injection[11].

Table 3: In Vivo Tumor Uptake of 68Ga-CCZ01048 in B16F10 Tumor-Bearing Mice.

| Time Post-Injection | Tumor Uptake (%ID/g) | Reference |

| 1 hour | 12.3 ± 3.3 | [2][3] |

| 2 hours | 21.9 ± 4.6 | [2][3][4] |

Table 4: Tumor-to-Tissue Ratios for 68Ga-CCZ01048 at 2 hours Post-Injection in B16F10 Tumor-Bearing Mice.

| Ratio | Value | Reference |

| Tumor-to-Blood | 96.4 ± 13.9 | [2][3][4] |

| Tumor-to-Muscle | 210.9 ± 20.9 | [2][3][4] |

| Tumor-to-Bone | 39.6 ± 11.9 | [2][3][4] |

| Tumor-to-Kidney | 4.0 ± 0.9 | [2][3][4] |

Signaling Pathway and Experimental Workflows

The primary mechanism of action for this compound is its binding to the MC1R, a G-protein coupled receptor (GPCR). Upon binding, it can be internalized by the cell. This targeted binding and internalization are the basis for its use in PET imaging.

The preclinical evaluation of this compound follows a structured workflow, from synthesis and radiolabeling to in vitro and in vivo testing.

Detailed Experimental Protocols

Peptide Synthesis and Radiolabeling

This compound (DOTA-Pip-Nle-CycMSHhex) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. For radiolabeling, purified 68Ga is mixed with the DOTA-conjugated this compound peptide (25 μg) in a HEPES buffer (2 M, pH 5.4)[10]. The mixture is incubated to allow for chelation of the 68Ga by the DOTA moiety.

In Vitro Competitive Binding Assay

To determine the binding affinity (Ki), competitive binding assays are performed using cell membranes expressing the target receptor (e.g., human MC1R, MC3R, MC4R, and MC5R)[10]. The assay involves incubating the cell membranes with a radiolabeled ligand (e.g., [125I]NDP-αMSH) and varying concentrations of the competitor peptide (e.g., natGa-CCZ01048)[10]. The amount of bound radioligand is measured, and the Ki value is calculated from the IC50 value.

Cellular Uptake and Internalization Assay

B16F10 melanoma cells are used for these studies. The cells are incubated with [68Ga]Ga-CCZ01048 for various time intervals. To differentiate between membrane-bound and internalized radioactivity, the cells are first washed with a buffer to remove unbound tracer. Then, an acid wash (e.g., glycine buffer, pH 2.5) is used to strip the membrane-bound fraction. The cells are then lysed to measure the internalized fraction. Radioactivity in all fractions is measured using a gamma counter[10].

In Vivo Stability Assay

Mice are injected intravenously with [68Ga]Ga-CCZ01048. At a specified time point (e.g., 15 minutes post-injection), blood is collected, and the plasma is separated. The plasma is then analyzed by radio-HPLC to determine the percentage of intact radiolabeled peptide versus its metabolites[3][10].

Animal Models and Tumor Implantation

For biodistribution and imaging studies, tumor-bearing animal models are established. For example, C57BL/6J mice are subcutaneously injected with a suspension of B16F10 melanoma cells (e.g., 1x10^7 cells in 50µL) in the shoulder region[5][6]. Tumors are allowed to grow to a suitable size for imaging and biodistribution experiments. All animal experiments are conducted in accordance with institutional guidelines[5][6][10].

PET Imaging and Biodistribution Studies

Tumor-bearing mice are injected with a known amount of [68Ga]Ga-CCZ01048. For PET imaging, mice are anesthetized and placed in a PET scanner at various time points post-injection (e.g., 1 and 2 hours)[2][3]. For biodistribution studies, mice are euthanized at specific time points, and various organs and tissues (including the tumor) are collected, weighed, and their radioactivity is measured in a gamma counter. The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g)[2][3][4]. For blocking studies, a saturating dose of non-radiolabeled this compound is co-injected with the radiolabeled tracer to confirm receptor-specific uptake[2][3][4].

References

- 1. This compound|COA [dcchemicals.com]

- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]

- 5. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Discovery and Development of CCZ01048: A Novel Radiopharmaceutical for Melanoma Imaging

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CCZ01048 is a promising radiopharmaceutical agent developed for the positron emission tomography (PET) imaging of malignant melanoma. This α-melanocyte-stimulating hormone (α-MSH) analogue demonstrates high binding affinity and selectivity for the melanocortin 1 receptor (MC1R), which is overexpressed in the majority of melanoma cells. This technical guide provides a comprehensive overview of the discovery, preclinical development, and key experimental data related to this compound and its radiolabeled form, [68Ga]Ga-CCZ01048.

Introduction

Malignant melanoma is an aggressive form of skin cancer with a rising incidence rate. Early and accurate diagnosis is critical for effective treatment and patient management. The melanocortin 1 receptor (MC1R) has emerged as an attractive molecular target for both imaging and therapy of melanoma due to its high expression on melanoma cells.[1][2][3][4] this compound was designed as a potent and selective ligand for MC1R, which, when radiolabeled with Gallium-68 (68Ga), enables non-invasive visualization of melanoma tumors using PET.[1][2][5]

Discovery and Design of this compound

This compound is a derivative of a lactam bridge-cyclized α-MSH analogue, specifically Ac-Nle4-cyclo[Asp5-His-D-Phe7-Arg-Trp-Lys10]-NH2 (Nle-CycMSHhex).[1][2][4] The design of this compound involved the incorporation of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator and a cationic 4-amino-(1-carboxymethyl) piperidine (Pip) linker to the Nle-CycMSHhex core.[1][3] The DOTA chelator facilitates the stable radiolabeling with positron-emitting radionuclides like 68Ga, while the cationic Pip linker was introduced to improve tumor uptake and pharmacokinetic properties.[1][2]

Mechanism of Action

This compound exerts its function by binding with high affinity to MC1R on the surface of melanoma cells.[1][2][6] Upon binding, the radiolabeled complex is internalized, leading to an accumulation of the radioactive signal within the tumor cells. This targeted accumulation allows for the visualization of melanoma lesions with high contrast against the surrounding healthy tissue during a PET scan. The tumor uptake of [68Ga]Ga-CCZ01048 has been shown to be MC1R-mediated, as demonstrated in blocking studies where co-injection of an excess of non-radioactive Ga-labeled this compound significantly reduced tumor uptake.[1][2]

Below is a diagram illustrating the proposed signaling pathway.

Figure 1: Proposed mechanism of action for [68Ga]Ga-CCZ01048.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data, which is summarized in the tables below for clarity and comparison.

Table 1: In Vitro Binding Affinity of this compound and Analogues

| Compound | Linker | Ki (nM) | Cell Line |

| CCZ01047 | PEG2 | 0.76 | B16F10 |

| This compound | Pip | 0.31 [6] | B16F10 |

| CCZ01056 | Pip-Pip | 0.16 | B16F10 |

Table 2: In Vitro Properties of [68Ga]Ga-CCZ01048

| Parameter | Value |

| Radiochemical Purity | > 99%[5] |

| Specific Activity | 118.4 TBq/mmol[5] |

| Log P (Partition Coefficient) | -2.31 ± 0.08[5] |

| Kd (Dissociation Constant) | 0.74 ± 0.13 nM[5] |

Table 3: In Vivo Biodistribution of [68Ga]Ga-CCZ01048 in B16F10 Tumor-Bearing Mice (%ID/g)

| Organ | 1 hour post-injection | 2 hours post-injection |

| Blood | 0.23 ± 0.03 | 0.23 ± 0.03 |

| Tumor | 12.3 ± 3.3[1][2] | 21.9 ± 4.6[1][2][4] |

| Kidneys | 4.7 ± 0.5[1][2][4] | 5.5 ± 0.4[1][2] |

| Muscle | 0.10 ± 0.02 | 0.10 ± 0.01 |

| Bone | 0.55 ± 0.10 | 0.55 ± 0.10 |

Table 4: Tumor-to-Background Ratios of [68Ga]Ga-CCZ01048 at 2 hours post-injection

| Ratio | Value |

| Tumor-to-Blood | 96.4 ± 13.9[1][2][4] |

| Tumor-to-Muscle | 210.9 ± 20.9[1][2][4] |

| Tumor-to-Bone | 39.6 ± 11.9[1][2][4] |

| Tumor-to-Kidney | 4.0 ± 0.9[1][2][4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radiosynthesis of [68Ga]Ga-CCZ01048

The general workflow for the radiosynthesis of [68Ga]Ga-CCZ01048 is depicted in the following diagram.

Figure 2: General workflow for the radiosynthesis of [68Ga]Ga-CCZ01048.

Protocol:

-

Elution: 68Ga was eluted from a 68Ge/68Ga generator using 0.05 M HCl.

-

Labeling Reaction: The 68Ga eluate was added to a vial containing the this compound peptide precursor and a sodium acetate buffer to adjust the pH to approximately 4.5.

-

Incubation: The reaction mixture was heated at 95°C for 5 minutes.

-

Purification: The resulting [68Ga]Ga-CCZ01048 was purified using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak).

-

Quality Control: The radiochemical purity of the final product was determined by high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).

In Vitro Cell Binding Assay

Protocol:

-

Cell Culture: B16F10 melanoma cells, known to express MC1R, were cultured in appropriate media.

-

Competitive Binding: Cells were incubated with a constant concentration of a radiolabeled ligand (e.g., [125I]NDP-α-MSH) and increasing concentrations of the non-radiolabeled competitor peptides (CCZ01047, this compound, CCZ01056).

-

Incubation and Washing: After incubation, the cells were washed to remove unbound radioactivity.

-

Measurement: The radioactivity associated with the cells was measured using a gamma counter.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated and then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

In Vivo Biodistribution Studies

Protocol:

-

Animal Model: C57BL/6J mice were subcutaneously inoculated with B16F10 melanoma cells to induce tumor growth.

-

Injection: Once tumors reached a suitable size, the mice were intravenously injected with a known amount of [68Ga]Ga-CCZ01048.

-

Euthanasia and Dissection: At predetermined time points (e.g., 1 and 2 hours post-injection), the mice were euthanized, and various organs and tissues, including the tumor, were dissected.

-

Measurement: The radioactivity in each tissue sample was measured using a gamma counter.

-

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ.

Conclusion and Future Directions

The preclinical data strongly support the potential of [68Ga]Ga-CCZ01048 as a promising PET imaging agent for malignant melanoma.[1][2][5] Its high affinity for MC1R, favorable in vivo stability, and excellent tumor-to-background contrast warrant further investigation.[1][2] Future studies may focus on the clinical translation of this agent for the diagnosis and staging of melanoma in human patients. Furthermore, the core this compound molecule could be explored as a theranostic agent by labeling it with therapeutic radionuclides for targeted radionuclide therapy of melanoma.[1][2][3] The development of analogues with further improved properties, such as reduced kidney uptake or enhanced stability, also represents a promising avenue for future research.[7]

References

- 1. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]

- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

CCZ01048: An α-Melanocyte-Stimulating Hormone Analogue for Melanoma Targeting

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CCZ01048 is a synthetic analogue of α-melanocyte-stimulating hormone (α-MSH) that has demonstrated significant potential as a targeting agent for malignant melanoma.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

The core structure of this compound is based on a lactam bridge-cyclized α-MSH peptide, Nle-CycMSHhex.[2][3] This core is conjugated with a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, enabling radiolabeling with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. A key structural feature of this compound is the incorporation of a cationic 4-amino-(1-carboxymethyl) piperidine (Pip) linker, which has been shown to enhance tumor uptake and improve in vivo imaging contrast.[2][3][4]

The primary molecular target of this compound is the melanocortin 1 receptor (MC1R).[1] MC1R is a G-protein coupled receptor that is highly overexpressed on the surface of the vast majority of malignant melanoma cells, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[2][3] this compound exhibits high binding affinity for MC1R, leading to rapid internalization into melanoma cells upon binding.[1][2][3]

Core Mechanism of Action and Signaling Pathway

As an α-MSH analogue, this compound mimics the action of the endogenous α-MSH peptide by binding to the MC1R. This binding event initiates a downstream signaling cascade that is characteristic of G-protein coupled receptors. While the primary application of this compound discussed in the literature is for imaging and not therapeutic signal modulation, the binding to MC1R is the foundational step for its tumor-targeting capabilities.

Caption: General signaling pathway of α-MSH analogues via MC1R.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its derivatives from preclinical studies.

Table 1: In Vitro Binding Affinity and Properties

| Compound | Receptor | Binding Affinity (Ki, nM) | Lipophilicity (LogD₇.₄) |

|---|---|---|---|

| This compound | MC1R | 0.31[1] | - |

| ⁶⁸Ga-CCZ01048 | MC1R | - | -3.14 to -3.07[5] |

| ⁶⁸Ga-CCZ01048 | MC3R | 83.9[6] | - |

| ⁶⁸Ga-CCZ01048 | MC4R | 12.0[6] | - |

| ⁶⁸Ga-CCZ01048 | MC5R | 2.15[6] | - |

| natGa-CCZ01048 | MC1R | 0.69[6] | - |

| CCZ01047 (PEG₂ linker) | MC1R | >0.31 (2-fold lower affinity than this compound)[2] | - |

| CCZ01056 (dual Pip linker) | MC1R | <0.31 (2-fold higher affinity than this compound)[2] | - |

Table 2: In Vivo Biodistribution and Tumor Uptake of ⁶⁸Ga-CCZ01048 in B16F10 Melanoma Model

| Time Post-Injection | Tumor (%ID/g) | Kidneys (%ID/g) | Thyroid (%ID/g) | Blood (%ID/g) | Muscle (%ID/g) | Bone (%ID/g) |

|---|---|---|---|---|---|---|

| 1 hour | 12.3 ± 3.3[2][3] | 4.7 ± 0.5[2][3] | 2.4 ± 0.6[2][3] | - | - | - |

| 2 hours | 21.9 ± 4.6[2][3] | 5.5 ± 0.4[2] | - | - | - | - |

| 1 hour (with block) | 2.3 ± 1.1[5] | 24.4 ± 13.5[5] | - | 2.8 ± 1.3[5] | - | - |

Table 3: Tumor-to-Background Ratios for ⁶⁸Ga-CCZ01048 at 2 Hours Post-Injection

| Ratio | Value |

|---|---|

| Tumor-to-Blood | 96.4 ± 13.9[2][3] |

| Tumor-to-Muscle | 210.9 ± 20.9[2][3] |

| Tumor-to-Bone | 39.6 ± 11.9[2][3] |

| Tumor-to-Kidney | 4.0 ± 0.9[2][3] |

Table 4: In Vivo Stability and Cellular Internalization

| Parameter | Method | Result |

|---|---|---|

| In Vivo Stability | HPLC of mouse plasma | > 93% intact at 15 min post-injection[2][3][4] |

| In Vivo Stability | In PBS and human serum | Stable up to 120 minutes[7] |

| Cellular Internalization | B16F10 cells | ~31% at 30 min, increasing to 62% at 240 min[7] |

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below. These protocols are based on published literature and are intended for reference purposes.[2][6][7]

Peptide Synthesis and Purification

-

Solid-Phase Peptide Synthesis (SPPS): The peptide backbone of this compound is synthesized on a resin, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

-

Linker and Chelator Conjugation: Following the synthesis of the peptide sequence, the Fmoc-Pip-OH linker and the DOTA chelator are coupled to the N-terminus of the peptide.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed simultaneously using a cleavage cocktail (e.g., 90/5/2.5/2.5 TFA/phenol/H₂O/triisopropylsilane).

-

Purification: The crude peptide is precipitated in cold diethyl ether and purified by semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Verification: The final product's purity is assessed by analytical HPLC, and its molecular weight is confirmed by mass spectrometry.

Radiolabeling with Gallium-68

-

⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid (e.g., 0.6 M HCl).

-

Purification of ⁶⁸Ga: The eluate is further purified using a resin column (e.g., DGA resin) to concentrate the ⁶⁸Ga and remove any ⁶⁸Ge breakthrough.

-

Labeling Reaction: The purified ⁶⁸Ga solution is mixed with a HEPES buffer (e.g., 2 M, pH 5.4) and the DOTA-conjugated this compound peptide (e.g., 25 μg).

-

Incubation: The reaction mixture is heated at an elevated temperature (e.g., 95°C) for a short duration (e.g., 5-10 minutes).

-

Quality Control: The radiochemical purity of the final ⁶⁸Ga-CCZ01048 is determined by radio-TLC or radio-HPLC.

In Vitro Competitive Binding Assay

-

Cell Culture: B16F10 mouse melanoma cells, which endogenously express MC1R, are cultured in appropriate media.

-

Assay Setup: Cells are seeded in multi-well plates and allowed to adhere.

-

Competition: Cells are incubated with a constant concentration of a radiolabeled standard ligand (e.g., [¹²⁵I]NDP-α-MSH) and increasing concentrations of the non-radiolabeled competitor compound (this compound).

-

Incubation and Washing: The incubation is carried out at a controlled temperature (e.g., 37°C). Following incubation, cells are washed with ice-cold buffer to remove unbound ligand.

-

Quantification: The amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: The inhibition constant (Ki) is calculated by fitting the competition data to a one-site or two-site binding model using non-linear regression analysis.

Cellular Uptake and Internalization Assay

-

Cell Seeding: B16F10 cells are seeded in multi-well plates and incubated overnight.

-

Incubation with Radiotracer: Cells are incubated with ⁶⁸Ga-CCZ01048 (e.g., 2.5 pmol) at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).

-

Surface-Bound Fraction: After incubation, the radioactive medium is removed. Cells are washed and then incubated with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip the surface-bound radiotracer. This fraction is collected for counting.

-

Internalized Fraction: The cells are then washed again and lysed using a basic solution (e.g., 1N NaOH) to release the internalized radiotracer. This fraction is also collected for counting.

-

Measurement: Both the surface-bound and internalized fractions are measured in a gamma counter.

-

Calculation: The percentage of internalization is calculated as (internalized counts / (internalized counts + surface-bound counts)) * 100.

In Vivo Biodistribution Studies

-

Animal Model: C57BL/6J mice are subcutaneously inoculated with B16F10 melanoma cells to establish tumors.

-

Radiotracer Injection: Once tumors reach a suitable size, mice are intravenously injected with a known amount of ⁶⁸Ga-CCZ01048.

-

Euthanasia and Tissue Collection: At predetermined time points (e.g., 1 and 2 hours post-injection), mice are euthanized. Blood, tumor, and major organs are collected and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, along with standards of the injected dose.

-

Data Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

Blocking Study: To confirm MC1R-mediated uptake, a separate cohort of mice is co-injected with an excess amount of non-radioactive Ga-labeled this compound.[5]

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent α-MSH analogue with high affinity and selectivity for the melanocortin 1 receptor. Its favorable characteristics, including rapid tumor uptake, high in vivo stability, and excellent imaging contrast, make it a promising candidate for the PET imaging of malignant melanoma.[2][3] Furthermore, its potential as a theranostic agent, when labeled with therapeutic radionuclides, warrants further investigation.[2][3][4] The data and protocols presented in this guide offer a solid foundation for researchers and developers interested in advancing the study and application of this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]

- 3. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

In Vivo Stability and Pharmacokinetics of CCZ01048: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability and pharmacokinetic profile of CCZ01048, a promising radiolabeled α-melanocyte-stimulating hormone (α-MSH) analogue for melanoma imaging and therapy. The information presented is collated from preclinical studies and is intended to support further research and development of this compound.

Introduction

This compound is a DOTA-conjugated peptide analogue of α-MSH that exhibits high binding affinity for the melanocortin 1 receptor (MC1R), a receptor overexpressed in the majority of melanoma cells.[1] Its design, incorporating a cationic piperidine (Pip) linker, aims to enhance tumor uptake and improve imaging contrast.[1] This guide details the critical preclinical data regarding its stability and behavior in biological systems.

In Vivo Stability

The stability of a radiolabeled peptide is paramount for its successful application in vivo. Studies on 68Ga-labeled this compound have demonstrated its stability in mouse models.

Quantitative Stability Data

| Biological Matrix | Time Point | Percentage of Intact Peptide |

| Mouse Blood Plasma | 15 minutes post-injection | > 93%[2][3] |

| Mouse Urine | 1 hour post-injection | 34.0 ± 10.4% |

Note: The stability of 68Ga-CCZ01048 in mouse urine was notably lower than a methylated counterpart, suggesting that N-methylation could further enhance in vivo stability.

Experimental Protocol: In Vivo Stability Assessment

The in vivo stability of 68Ga-CCZ01048 is typically assessed using the following protocol:

-

Animal Model: Healthy mice (e.g., BALB/c or C57BL/6J) are used.

-

Radiotracer Administration: A known activity of 68Ga-CCZ01048 is injected intravenously.

-

Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60 minutes post-injection), blood samples are collected. Urine samples can also be collected.

-

Sample Processing: Blood is centrifuged to separate the plasma. Plasma proteins are precipitated using a solvent like ethanol, and the supernatant containing the radiolabeled peptide and its metabolites is collected.

-

Analytical Method: The composition of the radioactive species in the processed samples is analyzed by radio-High-Performance Liquid Chromatography (radio-HPLC).

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a typical mobile phase.

-

Detection: A gamma detector is used to monitor the elution of the radioactive components.

-

-

Data Analysis: The percentage of intact 68Ga-CCZ01048 is calculated by integrating the area of the corresponding peak in the radio-chromatogram relative to the total radioactivity detected.

Caption: this compound-induced MC1R signaling pathway.

Conclusion

This compound demonstrates favorable in vivo stability and pharmacokinetic properties for a melanoma-targeting radiopharmaceutical. Its high tumor uptake and rapid clearance from non-target tissues result in excellent imaging contrast. The well-defined mechanism of action through the MC1R signaling pathway provides a solid foundation for its further development as both a diagnostic and potentially a theranostic agent for melanoma. Future studies focusing on a more detailed pharmacokinetic modeling and long-term stability will be valuable for its clinical translation.

References

The Role of CCZ01048 in Targeting Melanocortin 1 Receptor (MC1R) in Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CCZ01048, a promising agent for targeting the melanocortin 1 receptor (MC1R) in melanoma. It consolidates key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in melanoma research and the development of targeted therapeutics.

Introduction to MC1R in Melanoma

The melanocortin 1 receptor (MC1R) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of melanocytes.[1][2] Its canonical role involves regulating skin pigmentation and providing protection against UV radiation-induced DNA damage.[1][2] In the vast majority of melanoma cases, MC1R is significantly overexpressed, making it an attractive and specific target for molecular imaging and therapeutic intervention.[3][4][5][6] Activation of MC1R by its endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH), triggers a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[7] This signaling can influence downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial in cell proliferation and survival.[4][8][9]

This compound: An α-MSH Analogue Targeting MC1R

This compound is a synthetic analogue of α-MSH that has been designed for high-affinity and specific binding to MC1R.[10][11][12] Its structure incorporates a DOTA chelator, enabling radiolabeling for imaging and therapeutic applications, and a cationic piperidine (Pip) linker, which has been shown to enhance tumor uptake and improve image contrast.[3][13]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its interaction with MC1R in preclinical melanoma models.

Table 1: In Vitro Binding Affinity of this compound and Related Compounds

| Compound | Target Receptor | Cell Line | Ki (nM) |

| This compound | MC1R | B16F10 | 0.31 [10][11][12] |

| natGa-CCZ01048 | MC1R | Human MC1R membranes | 0.69 ± 0.62[14] |

| natGa-CCZ01048 | MC3R | Human MC3R membranes | 83.90 ± 24.84[14] |

| natGa-CCZ01048 | MC4R | Human MC4R membranes | 6.05 ± 2.23[14] |

| natGa-CCZ01048 | MC5R | Human MC5R membranes | 45.50 ± 38.86[14] |

| CCZ01047 (DOTA-PEG2-Nle-CycMSHhex) | MC1R | B16F10 | Sub-nanomolar[3] |

| CCZ01056 (DOTA-Pip-Pip-Nle-CycMSHhex) | MC1R | B16F10 | Sub-nanomolar[3] |

Table 2: In Vivo Tumor Uptake of 68Ga-labeled this compound in B16F10 Melanoma Mouse Model

| Time Post-Injection (p.i.) | Tumor Uptake (%ID/g) | Reference |

| 1 hour | 12.3 ± 3.3 | [3] |

| 2 hours | 21.9 ± 4.6 | [3][13] |

Table 3: In Vivo Tumor-to-Normal Tissue Ratios of 68Ga-labeled this compound at 2 hours p.i.

| Tissue | Tumor-to-Tissue Ratio | Reference |

| Blood | 96.4 ± 13.9 | [3] |

| Muscle | 210.9 ± 20.9 | [3] |

| Bone | 39.6 ± 11.9 | [3] |

| Kidney | 4.0 ± 0.9 | [3] |

Signaling Pathways and Experimental Workflows

MC1R Signaling Pathway

Activation of MC1R by an agonist like this compound initiates a downstream signaling cascade. The canonical pathway involves the activation of a Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB, leading to changes in gene expression related to pigmentation and DNA repair. Furthermore, MC1R signaling can also influence the ERK pathway, which is a critical regulator of cell proliferation and survival in melanoma.

Caption: MC1R Signaling Cascade.

Experimental Workflow for In Vitro Binding Assay

Determining the binding affinity of a ligand like this compound to its receptor, MC1R, is a critical step in its characterization. This is typically achieved through a competitive binding assay.

Caption: Competitive Binding Assay Workflow.

Experimental Workflow for In Vivo Studies

Preclinical evaluation of this compound involves in vivo studies using animal models, typically mice bearing melanoma tumors, to assess its biodistribution and imaging potential.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPK phosphorylates ZDHHC13 to increase MC1R activity and suppress melanomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Migration and invasion in B16-F10 mouse melanoma cells are regulated by Nrf2 inhibition during treatment with ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Experimental Melanoma Immunotherapy Model Using Tumor Vaccination with a Hematopoietic Cytokine [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of 68Ga-Radiolabeled Peptides for HER2 PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Cell Culture Academy [procellsystem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. B16F10 Cell Line - Creative Biogene [creative-biogene.com]

- 12. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peptide-Targeted Radionuclide Therapy for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PET imaging with [68Ga]-labeled TGFβ-targeting peptide in a mouse PANC-1 tumor model [scholarworks.indianapolis.iu.edu]

CCZ01048 for PET Imaging of Malignant Melanoma: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Malignant melanoma, the most aggressive form of skin cancer, necessitates early and accurate diagnosis for effective treatment. The melanocortin 1 receptor (MC1R) is a highly attractive target for molecular imaging due to its significant overexpression in the majority of melanomas.[1][2][3][4][5] CCZ01048, a potent α-melanocyte-stimulating hormone (α-MSH) analogue, has emerged as a promising radiotracer for positron emission tomography (PET) imaging of this malignancy.[6] This technical guide provides a comprehensive overview of the preclinical evaluation of [⁶⁸Ga]Ga-CCZ01048, detailing its mechanism of action, experimental protocols, and key quantitative data.

Introduction

This compound is a peptide-based radiopharmaceutical designed for the targeted imaging of malignant melanoma. It is an analogue of α-melanocyte-stimulating hormone (α-MSH) that has been modified to incorporate a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, enabling radiolabeling with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga).[1][2] The core peptide, Nle-CycMSHhex, is a lactam bridge-cyclized α-MSH analogue that exhibits high affinity and specificity for the melanocortin 1 receptor (MC1R).[1][2] The introduction of a cationic 4-amino-(1-carboxymethyl) piperidine (Pip) linker in this compound has been shown to enhance tumor uptake and improve tumor-to-normal tissue contrast in preclinical models.[1][3][7]

Mechanism of Action

The efficacy of [⁶⁸Ga]Ga-CCZ01048 as a PET imaging agent for melanoma stems from its specific binding to the MC1R. This G-protein coupled receptor is highly expressed on the surface of most melanoma cells.[1][2] Following intravenous administration, [⁶⁸Ga]Ga-CCZ01048 circulates in the bloodstream and preferentially accumulates at sites of melanoma by binding to MC1R. The subsequent internalization of the receptor-ligand complex leads to the retention of the radiotracer within the tumor cells.[1][2][6][8] The positron emissions from the chelated ⁶⁸Ga can then be detected by a PET scanner, allowing for the non-invasive visualization and quantification of tumor lesions.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Characteristics of this compound

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Ki) | 0.31 nM | B16F10 | [6] |

| Dissociation Constant (Kd) | 0.74 ± 0.13 nM | B16F10 | [8] |

Table 2: Radiochemical Properties of [⁶⁸Ga]Ga-CCZ01048

| Parameter | Value | Reference |

| Radiochemical Purity | > 99% | [8] |

| Specific Activity | 118.4 TBq/mmol | [8] |

| In Vivo Stability (15 min p.i. in plasma) | > 93% intact | [1][2] |

| Partition Coefficient (Log P) | -2.31 ± 0.08 | [8] |

Table 3: In Vitro Cell Internalization of [⁶⁸Ga]Ga-CCZ01048 in B16F10 Cells

| Time Post-Treatment | Internalization (%) | Reference |

| 30 min | ~31% | [8] |

| 120 min | 55-62% | [1] |

| 240 min | ~62% | [8] |

Table 4: Biodistribution of [⁶⁸Ga]Ga-CCZ01048 in B16F10 Tumor-Bearing Mice (%ID/g)

| Organ | 1 hour post-injection | 2 hours post-injection | Reference |

| Tumor | 12.3 ± 3.3 | 21.9 ± 4.6 | [1][2] |

| Blood | - | - | [1][2] |

| Kidneys | 4.7 ± 0.5 | 5.5 ± 0.4 | [1][2] |

| Muscle | - | - | [1][2] |

| Bone | - | - | [1][2] |

Table 5: Tumor-to-Organ Ratios for [⁶⁸Ga]Ga-CCZ01048 in B16F10 Tumor-Bearing Mice at 2 hours post-injection

| Ratio | Value | Reference |

| Tumor-to-Blood | 96.4 ± 13.9 | [1][2] |

| Tumor-to-Muscle | 210.9 ± 20.9 | [1][2] |

| Tumor-to-Bone | 39.6 ± 11.9 | [1][2] |

| Tumor-to-Kidney | 4.0 ± 0.9 | [1][2] |

Table 6: Biodistribution of [⁶⁸Ga]Ga-CCZ01048 in Human SK-MEL-1 Tumor-Bearing Mice (%ID/g)

| Time Post-Injection | Tumor Uptake | Reference |

| 1 hour | 6.42 ± 0.63 | [9] |

| 2 hours | 6.59 ± 1.31 | [9] |

Experimental Protocols

Peptide Synthesis

This compound (DOTA-Pip-Nle-CycMSHhex) was synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[1] The synthesis was performed on an automated peptide synthesizer.[1] Following cleavage from the resin and deprotection, the crude peptide was purified by high-performance liquid chromatography (HPLC).[9]

Radiolabeling of this compound with ⁶⁸Ga

The radiolabeling of this compound with ⁶⁸Ga is a crucial step in the preparation of the PET tracer.

Detailed Protocol:

-

⁶⁸Ga Elution: ⁶⁸Ga was eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.6 M HCl.[10]

-

Purification: The eluted ⁶⁸Ga was purified using a DGA resin column.[10]

-

Reaction Mixture: The purified ⁶⁸Ga solution was mixed with this compound peptide (25 µg) and HEPES buffer (2 M, pH 5.4).[10]

-

Radiolabeling Reaction: The reaction was carried out with microwave heating for 1 minute.[10]

-

Purification of Radiolabeled Peptide: The reaction mixture was purified by HPLC on a semi-preparative C18 column.[10]

-

Quality Control: The radiochemical purity of the final product, [⁶⁸Ga]Ga-CCZ01048, was determined by radio-thin-layer chromatography (RTLC) and HPLC to be greater than 99%.[8]

In Vitro Cell Internalization Assay

This assay quantifies the rate and extent of [⁶⁸Ga]Ga-CCZ01048 internalization into melanoma cells.

Protocol:

-

Cell Seeding: B16F10 murine melanoma cells were seeded in 24-well plates and allowed to adhere overnight.[10]

-

Incubation: [⁶⁸Ga]Ga-CCZ01048 was added to the cells, and the plates were incubated at 37°C for various time points (e.g., 30, 60, 90, 120 minutes).[10]

-

Wash: After incubation, the cells were washed with phosphate-buffered saline (PBS) to remove unbound radiotracer.[10]

-

Membrane-Bound Fraction Collection: The membrane-bound radioactivity was collected by incubating the cells with an acid solution (0.2 M acetic acid, 0.5 M NaCl, pH 2.6) on ice.[10]

-

Internalized Fraction Collection: The cells were then lysed to collect the internalized fraction.[10]

-

Radioactivity Measurement: The radioactivity of both the membrane-bound and internalized fractions was measured using a gamma counter.[10]

In Vivo PET Imaging and Biodistribution Studies

These studies evaluate the tumor-targeting capabilities and pharmacokinetic profile of [⁶⁸Ga]Ga-CCZ01048 in animal models of melanoma.

Protocol:

-

Animal Models: Female C57BL/6J mice for the B16F10 murine melanoma model and NOD-SCID mice for the SK-MEL-1 human melanoma model were used.[8][9]

-

Tumor Implantation: A suspension of melanoma cells (e.g., 1x10⁷ B16F10 cells) was subcutaneously injected into the shoulder of each mouse.[8]

-

Radiotracer Administration: Once tumors reached an appropriate size, mice were intravenously injected with [⁶⁸Ga]Ga-CCZ01048.

-

PET/CT Imaging: Static or dynamic PET/CT scans were acquired at various time points post-injection (p.i.), typically at 1 and 2 hours.[1][9]

-

Biodistribution: Following the final imaging session, mice were euthanized. Tumors and major organs were excised, weighed, and their radioactivity was measured in a gamma counter.

-

Data Analysis: The tissue radioactivity was decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios were then calculated.

Conclusion

[⁶⁸Ga]Ga-CCZ01048 has demonstrated exceptional promise as a PET imaging agent for malignant melanoma in preclinical studies. Its high affinity for MC1R, efficient radiolabeling, favorable in vivo stability, and high tumor uptake with excellent tumor-to-background contrast make it a strong candidate for clinical translation.[1][2][8] Further investigations, including first-in-human studies, are warranted to establish its clinical utility for the diagnosis, staging, and monitoring of treatment response in patients with malignant melanoma.[11] The potential for this compound to be labeled with therapeutic radionuclides also opens up possibilities for its use as a theranostic agent for the targeted radionuclide therapy of melanoma.[1][2][3][4][5]

References

- 1. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PET and SPECT Imaging of Melanoma: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. First-in-human dosimetry and safety evaluation of 68Ga-αMSH derivative for PET imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research Applications of CCZ01048: A Technical Guide

Introduction: CCZ01048 is a promising α-melanocyte-stimulating hormone (α-MSH) analogue that has garnered significant attention in preclinical research, primarily for its potential as a targeted imaging agent for malignant melanoma. This technical guide provides an in-depth overview of the preclinical applications of this compound, focusing on its mechanism of action, binding affinity, and its efficacy in in vitro and in vivo models.

Mechanism of Action and Targeting

This compound functions as a high-affinity antagonist for the melanocortin 1 receptor (MC1R)[1][2]. The MC1R is a G-protein coupled receptor that is highly overexpressed on the surface of most malignant melanoma cells, making it an attractive target for diagnostic imaging and targeted therapy[3][4][5][6][7]. By binding to MC1R, this compound, when labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), allows for the non-invasive visualization of melanoma tumors using Positron Emission Tomography (PET). The introduction of a cationic piperidine (Pip) linker in the structure of this compound enhances tumor uptake and improves the contrast between the tumor and surrounding normal tissues in PET imaging[3][4][5][6].

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data from these studies.

In Vitro Binding Affinity and Cellular Uptake

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Ki) | B16F10 | 0.31 nM | [1][2] |

| Binding Affinity (Kd) | B16F10 | 0.74 ± 0.13 nM | [8] |

| Internalization (30 min) | B16F10 | ~31% | [8] |

| Internalization (240 min) | B16F10 | ~62% | [8] |

In Vivo Biodistribution of [⁶⁸Ga]Ga-CCZ01048 in B16F10 Tumor-Bearing Mice

| Organ | 1 hour post-injection (%ID/g) | 2 hours post-injection (%ID/g) | Reference |

| Tumor | 12.3 ± 3.3 | 21.9 ± 4.6 | [3][4][7] |

| Blood | - | - | [3][4] |

| Kidney | 4.7 ± 0.5 | 5.5 ± 0.4 | [3][4][7] |

| Muscle | - | - | [3][4] |

| Bone | - | - | [3][4] |

| Thyroid | 2.4 ± 0.6 | - | [3][7] |

Tumor-to-Organ Ratios of [⁶⁸Ga]Ga-CCZ01048 at 2 hours post-injection

| Ratio | Value | Reference |

| Tumor-to-Blood | 96.4 ± 13.9 | [3][4][5][7] |

| Tumor-to-Muscle | 210.9 ± 20.9 | [3][4][5][7] |

| Tumor-to-Bone | 39.6 ± 11.9 | [3][4][5][7] |

| Tumor-to-Kidney | 4.0 ± 0.9 | [3][4][5][7] |

Signaling Pathway and Experimental Workflow

To visualize the underlying biological processes and the experimental procedures involved in the preclinical evaluation of this compound, the following diagrams are provided.

Figure 1: MC1R Signaling Pathway and this compound Action.

Figure 2: Preclinical Evaluation Workflow for [⁶⁸Ga]Ga-CCZ01048.

Experimental Protocols

Radiolabeling of this compound with ⁶⁸Ga

The radiolabeling of this compound with Gallium-68 is a critical step for its use in PET imaging.

-

⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.6 M HCl.

-

Purification: The eluate is purified using a DGA resin column.

-

Labeling Reaction: The purified ⁶⁸Ga solution is mixed with a HEPES buffer (2 M, pH 5.4) and the DOTA-conjugated this compound peptide (25 μg)[9].

-

Incubation: The reaction mixture is heated to facilitate the chelation of ⁶⁸Ga by the DOTA moiety of this compound.

-

Quality Control: The radiochemical purity of the final product, [⁶⁸Ga]Ga-CCZ01048, is determined using analytical high-performance liquid chromatography (HPLC) and instant thin-layer chromatography (ITLC)[8][10]. A radiochemical purity of >99% is typically achieved[8].

Cell Culture and In Vitro Internalization Assay

-

Cell Line: B16F10 murine melanoma cells, which overexpress MC1R, are commonly used[8].

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Internalization Assay:

-

Cells are seeded in multi-well plates and allowed to attach.

-

The cells are then incubated with [⁶⁸Ga]Ga-CCZ01048 at 37°C for various time points (e.g., 30, 60, 120, 240 minutes)[8].

-

At each time point, the medium containing the radiolabeled compound is removed.

-

The cells are washed with an acid buffer (e.g., glycine buffer, pH 2.5) to differentiate between membrane-bound and internalized radioactivity.

-

The radioactivity in the acid wash (membrane-bound) and in the cell lysate (internalized) is measured using a gamma counter.

-

The percentage of internalization is calculated as (internalized radioactivity / total radioactivity) x 100.

-

Animal Models and In Vivo Biodistribution Studies

-

Animal Model: C57BL/6J mice are typically used for creating melanoma xenografts[3].

-

Tumor Induction: B16F10 melanoma cells are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a suitable size for imaging and biodistribution studies.

-

Radiotracer Injection: A known amount of [⁶⁸Ga]Ga-CCZ01048 is injected intravenously into the tumor-bearing mice.

-

Biodistribution: At specific time points post-injection (e.g., 1 and 2 hours), the mice are euthanized.

-

Organ Harvesting: Various organs and tissues (including the tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone) are harvested, weighed, and the radioactivity in each sample is measured using a gamma counter.

-

Data Analysis: The uptake of the radiotracer in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

PET Imaging

-

Animal Preparation: Tumor-bearing mice are anesthetized before and during the PET scan.

-

Radiotracer Administration: [⁶⁸Ga]Ga-CCZ01048 is administered intravenously.

-

Image Acquisition: Static or dynamic PET scans are acquired at specified time points post-injection. The images provide a visual representation of the radiotracer distribution in the body.

-

Blocking Study: To confirm the MC1R-mediated uptake of [⁶⁸Ga]Ga-CCZ01048, a blocking study is performed by co-injecting an excess amount of non-radioactive ("cold") Ga-labeled this compound. A significant reduction in tumor uptake in the presence of the cold ligand confirms the specificity of the radiotracer[3][4].

Conclusion

The preclinical data strongly support the potential of this compound as a highly effective agent for the targeted PET imaging of malignant melanoma. Its high binding affinity for MC1R, rapid internalization into melanoma cells, and favorable in vivo biodistribution profile, characterized by high tumor uptake and rapid clearance from non-target tissues, make it a promising candidate for clinical translation. Further studies, potentially exploring its theranostic applications by labeling with therapeutic radionuclides, are warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]

- 4. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET | Semantic Scholar [semanticscholar.org]

- 7. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

- 9. pubs.acs.org [pubs.acs.org]

- 10. First-in-human dosimetry and safety evaluation of 68Ga-αMSH derivative for PET imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

The Theranostic Potential of CCZ01048: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theranostic potential of CCZ01048, a promising α-melanocyte-stimulating hormone (α-MSH) analogue. This compound is designed for high-affinity targeting of the melanocortin 1 receptor (MC1R), a key biomarker overexpressed in the majority of melanoma cases. This document consolidates key preclinical data, experimental methodologies, and the underlying biological pathways to support further research and development of this agent for both diagnostic imaging and targeted radionuclide therapy of melanoma.

Core Concepts and Mechanism of Action

This compound is a DOTA-conjugated, cyclized α-MSH peptide analogue. Its core structure, DOTA-4-amino-(1-carboxymethyl) piperidine (Pip)-Nle-cysMSHhex, is optimized for targeting MC1R. The introduction of a cationic piperidine (Pip) linker enhances tumor uptake and promotes rapid clearance from non-target tissues.[1] The DOTA chelator allows for versatile radiolabeling with various diagnostic (e.g., Gallium-68 for PET imaging) and therapeutic (e.g., Lutetium-177, Actinium-225) radionuclides.[1][2]

Upon systemic administration, this compound binds with high affinity to MC1R on the surface of melanoma cells.[3] This binding triggers receptor-mediated endocytosis, leading to the internalization and accumulation of the radiolabeled compound within the tumor cells.[4] This targeted accumulation forms the basis of its theranostic utility:

-

Diagnostic (Imaging): When labeled with a positron-emitting radionuclide like 68Ga, this compound enables sensitive and specific visualization of MC1R-positive tumors and metastases using Positron Emission Tomography (PET).[1]

-

Therapeutic (Radionuclide Therapy): When chelated with particle-emitting radionuclides (e.g., α-emitters like 225Ac or β-emitters like 177Lu), this compound can deliver a cytotoxic radiation dose directly to melanoma cells, minimizing off-target toxicity.[1][2]

The following diagram illustrates the MC1R targeting and internalization pathway of this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Characteristics of this compound

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Ki) | 0.31 nM | B16F10 | [3] |

| Binding Affinity (Kd) | 0.74 ± 0.13 nM | B16F10 | [4] |

| Partition Coefficient (Log P) | -2.31 ± 0.08 | N/A | [4] |

Table 2: Radiochemistry and Stability of [68Ga]Ga-CCZ01048

| Parameter | Value | Conditions | Reference |

| Radiochemical Purity | > 99% | Optimized labeling | [4] |

| Specific Activity | 118.4 TBq/mmol | Optimized labeling | [4] |

| In Vivo Stability (1 h p.i.) | 34.0 ± 10.4% intact | Mouse urine | [5] |

| In Vitro Stability (2 h) | > 94% | PBS and human serum | [4] |

Table 3: In Vivo Tumor Uptake and Biodistribution of [68Ga]Ga-CCZ01048 in B16F10 Tumor-Bearing Mice

| Time Post-Injection (p.i.) | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Reference |

| 1 hour | 12.3 ± 3.3 | 4.7 ± 0.5 | [1] |

| 2 hours | 21.9 ± 4.6 | 5.5 ± 0.4 | [1][6] |

Table 4: Tumor-to-Normal Tissue Ratios for [68Ga]Ga-CCZ01048 at 2 Hours Post-Injection

| Ratio | Value | Reference |

| Tumor-to-Blood | 96.4 ± 13.9 | [1][6] |

| Tumor-to-Muscle | 210.9 ± 20.9 | [1][6] |

| Tumor-to-Bone | 39.6 ± 11.9 | [1][6] |

| Tumor-to-Kidney | 4.0 ± 0.9 | [1][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments performed with this compound.

Radiolabeling of this compound with Gallium-68

The following workflow outlines the process for producing [68Ga]Ga-CCZ01048 for preclinical studies.[4]

Protocol:

-

68Ga Elution: Elute 68Ga from a 68Ge/68Ga generator using 2.5 mL of 0.6 M HCl.[5]

-

Purification: Mix the eluate with 2 mL of 12 M HCl and pass it through a DGA resin column. Wash the column with 3 mL of 5 M HCl. Elute the purified 68Ga with 0.5 mL of deionized water.[5]

-

Labeling Reaction: Mix the purified 68Ga solution (740–1850 MBq) with 0.7 mL of HEPES buffer (2 M, pH 5.4) and 25 µg of this compound.[5] Heat the reaction mixture at 95°C for 15 minutes.[4]

-

Purification of Labeled Peptide: Pass the reaction solution through a C18 Sep-Pak cartridge preconditioned with ethanol and water. Wash the cartridge with ethanol and saline.[4]

-

Final Formulation: Elute the final product and pass it through a 0.22 µm Millipore filter.[4]

-

Quality Control: Determine the radiochemical purity using RTLC (Whatman No. 2 paper with methanol:saline 5:1 as mobile phase) and analytical HPLC.[4]

In Vitro Competitive Binding Assay

This assay determines the binding affinity of this compound for MC1R.

Protocol:

-

Cell Seeding: Seed B16F10 melanoma cells (0.5 x 106 cells/well) in a 24-well plate and incubate overnight.[7]

-

Incubation: Remove the growth medium and incubate the cells with various concentrations of non-radioactive Ga-labeled this compound and a constant concentration of [125I]NDP-αMSH (a known MC1R ligand) in a binding buffer.[2] For non-specific binding determination, add a high concentration (1 µM) of a non-radiolabeled peptide.[4] Incubate at 37°C for 1 hour with agitation.[2]

-

Washing: Wash the cells with ice-cold PBS to remove unbound radioligand.[4]

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.[4]

-

Data Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.

Cell Internalization Assay

This assay quantifies the rate and extent of this compound internalization into melanoma cells.

Protocol:

-

Cell Seeding: Seed B16F10 cells as described for the binding assay.

-

Incubation: Add [68Ga]Ga-CCZ01048 to the cells and incubate for various time points (e.g., 30, 60, 120, 240 minutes) at 37°C.[4]

-

Surface-Bound vs. Internalized Radioactivity:

-